

analytical methods for 2-Iodophenol characterization

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Compound of Interest

Compound Name: 2-Iodophenol

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A comprehensive guide to the analytical methods for the characterization of **2-Iodophenol**, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The characterization of **2-Iodophenol** (C₆H₅IO) involves a variety of analytical techniques to determine its identity, purity, and quantity. The primary methods employed are chromatography for separation and quantification, and spectroscopy for structural elucidation.

Key Analytical Techniques:

- **High-Performance Liquid Chromatography (HPLC):** A versatile method for separating and quantifying phenolic compounds.^[1] It is well-suited for non-volatile and thermally labile compounds.^[2]
- **Gas Chromatography-Mass Spectrometry (GC-MS):** A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds and offers excellent sensitivity.^{[1][2]}
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The preeminent technique for determining the detailed structure of organic compounds, providing information on the

connectivity of atoms.[3] Both ^1H NMR and ^{13}C NMR are used for **2-Iodophenol**.[4][5]

- Infrared (IR) Spectroscopy: This method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
- UV-Visible (UV-Vis) Spectroscopy: Used for both qualitative and quantitative analysis, this technique provides information about conjugated systems within the molecule.[6]
- Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure of a compound by analyzing the mass-to-charge ratio of its ions.[7]

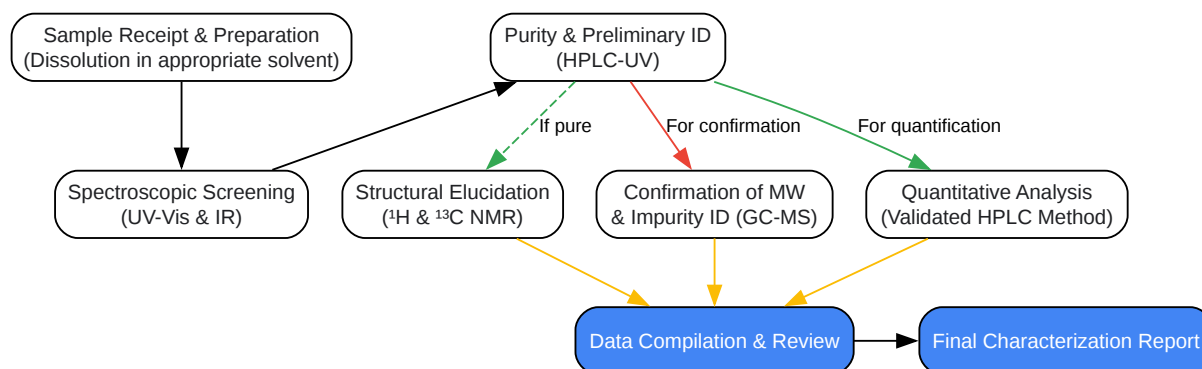
Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of the primary analytical methods used for **2-Iodophenol** characterization.

Feature	High-Performance Liquid Chromatography (HPLC)	Gas Chromatography-Mass Spectrometry (GC-MS)	Nuclear Magnetic Resonance (NMR)
Principle	Partitioning between a liquid mobile phase and a solid stationary phase.[2]	Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[2]	Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[3]
Information Obtained	Separation, quantification, purity assessment.[1][8]	Separation, identification, quantification, impurity profiling.[1]	Unambiguous molecular structure, stereochemistry.[3]
Sample Requirements	Soluble in mobile phase; non-volatile.[9]	Volatile and thermally stable (or requires derivatization).[2]	Soluble in a deuterated solvent; requires mg quantities.
Sensitivity	Good (typically µg/L or ppb range).[2][10]	Excellent (often ng/L or ppt range).[2]	Relatively low sensitivity.
Derivatization	Not typically required.[2]	Often required for phenolic compounds to increase volatility.[2]	Not required.
Typical Use Case	Routine quantitative analysis and purity checks of known samples.[8]	Trace-level analysis, identification in complex mixtures, confirmation of identity.[1]	Definitive structural elucidation of pure compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a sample believed to contain **2-Iodophenol**.



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Caption: Workflow for **2-Iodophenol** Characterization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for analyzing iodinated phenols and is suitable for the quantification and purity assessment of **2-Iodophenol**.^[1]

- Instrumentation: Standard HPLC system with a UV detector.^[11]
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).^[11]
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or similar modifier to improve peak shape).
 - Example Gradient: Start with 30% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.

- Detection: UV detection at 254 nm.[\[1\]](#)
- Sample Preparation: Accurately weigh and dissolve the **2-Iodophenol** sample in the mobile phase starting condition or methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
- Data Analysis: The retention time is used for identification against a pure standard. The peak area is used for quantification based on a calibration curve generated from standards of known concentrations. The minimum detection limit for similar compounds is approximately 0.5 mg/L.[\[1\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high sensitivity and is excellent for confirming the identity of **2-Iodophenol** and identifying volatile impurities.[\[1\]](#)

- Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., Quadrupole).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.
 - Final hold: Hold at 250°C for 5 minutes.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.

- Mass Range: Scan from m/z 40 to 400.
- Sample Preparation & Derivatization:
 - Dissolve the sample in a suitable solvent like dichloromethane.
 - For improved chromatography of the phenolic hydroxyl group, derivatization is often performed. A common method is acetylation: Add acetic anhydride and a catalyst (e.g., pyridine or potassium carbonate) and heat gently.
 - After the reaction, quench with water and extract the derivatized product into an organic solvent. Dry the solvent and inject it into the GC-MS.
- Data Analysis: Identification is confirmed by matching the retention time and the mass spectrum with a reference standard or a library (e.g., NIST). The mass spectrum of **2-Iodophenol** will show a molecular ion peak (M^+) at m/z 220.[\[12\]](#)[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the most powerful tool for the definitive structural confirmation of **2-Iodophenol**.

- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2-Iodophenol** sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform- d , $CDCl_3$) in an NMR tube.[\[5\]](#)
- 1H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Typical chemical shifts (δ) for the aromatic protons will appear between 6.5 and 8.0 ppm. The hydroxyl ($-OH$) proton will be a broad singlet whose position is concentration and solvent-dependent.
- ^{13}C NMR Acquisition:
 - Acquire a standard carbon spectrum, often with proton decoupling.

- Expected chemical shifts for the aromatic carbons will be in the range of 110-160 ppm. The carbon bearing the iodine (C-I) will be at a distinct upfield shift compared to the other carbons.[5]
- Data Analysis: Analyze the chemical shifts, integration (for ^1H), and splitting patterns to confirm the substitution pattern on the benzene ring, confirming the structure as **2-Iodophenol**. The spectra can be compared against reference data available in databases.[4]
[14]

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